molecular formula C22H45Cl B1585144 1-Chlorodocosane CAS No. 42217-03-8

1-Chlorodocosane

Cat. No.: B1585144
CAS No.: 42217-03-8
M. Wt: 345 g/mol
InChI Key: OACXFSZVCDOBKF-UHFFFAOYSA-N
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Description

1-Chlorodocosane, also known as docosyl chloride, is an organic compound with the molecular formula C22H45Cl. It is a long-chain alkyl chloride, specifically a chlorinated derivative of docosane. This compound is typically found in a crystalline form and has a melting point of approximately 41°C .

Scientific Research Applications

1-Chlorodocosane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions. Additionally, it is employed in the study of long-chain alkyl chlorides and their properties .

Safety and Hazards

The safety data sheet for 1-Chlorodocosane suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorodocosane can be synthesized through the chlorination of docosane. The reaction involves the substitution of a hydrogen atom in docosane with a chlorine atom. This process is typically carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar chlorination process. The reaction is conducted in large reactors where docosane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination of the desired carbon atom, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Chlorodocosane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution, where the chlorine atom is replaced by another nucleophile.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols. The reaction is typically carried out in an organic solvent like ethanol or acetone under reflux conditions.

    Reduction: this compound can be reduced to docosane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-chlorodocosane involves its reactivity as an alkyl chloride. The chlorine atom in the molecule is susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is utilized in various synthetic processes to introduce long alkyl chains into other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain alkyl chlorides. This makes it particularly useful in applications requiring long-chain alkyl groups .

Properties

IUPAC Name

1-chlorodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACXFSZVCDOBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195043
Record name 1-Chlorodocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42217-03-8
Record name Behenyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42217-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorodocosane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorodocosane
Source EPA DSSTox
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Record name 1-chlorodocosane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 1-Chlorodocosane in the pearl nacre of Pinctada martensii (Dunker)?

A: The research paper primarily focuses on identifying the chemical constituents of the pearl nacre extract using GC/MS. The presence of this compound [] is noted, but its specific role or significance within the organism remains unexplored. Further research is needed to understand if this compound has any biological function, contributes to the structural properties of the nacre, or results from environmental factors.

Q2: Are there any existing analytical methods to quantify this compound specifically within complex biological matrices like pearl nacre?

A: The research paper utilized GC/MS for the identification and separation of chemical constituents within the pearl nacre extract []. While GC/MS is a powerful tool for analyzing volatile and semi-volatile compounds, further method development and validation might be required for accurate quantification of this compound within the complex matrix of pearl nacre. This could involve optimizing extraction techniques, selecting appropriate internal standards, and establishing method sensitivity and reproducibility.

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